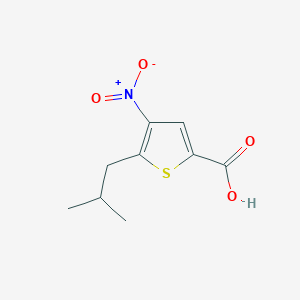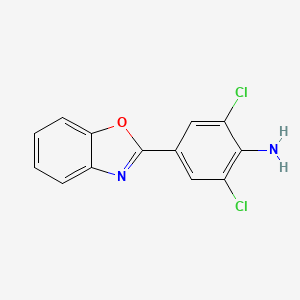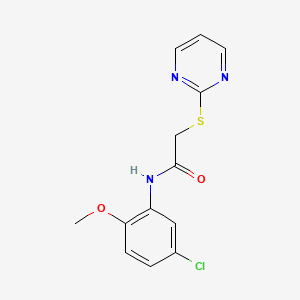
N-(5-chloro-2-methoxyphenyl)-2-(2-pyrimidinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-pyrimidinylthio)acetamide is a compound of interest in the field of organic chemistry due to its potential biological activities and applications in medicinal chemistry. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar compounds.
Synthesis Analysis
Synthesis of related compounds often involves linear synthesis techniques, utilizing various starting materials to achieve the desired molecular structure through a series of chemical reactions. For instance, Vinayak et al. (2014) explored the synthesis of novel acetamide derivatives, demonstrating the versatility of acetamide chemistry in producing compounds with significant biological activities (Vinayak, Sudha, Lalita, & Kumar, 2014).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical and physical properties of a compound. Crystal and molecular structure studies, such as those conducted by Chi et al. (2018), provide detailed insights into the arrangement of atoms within a compound and its potential interactions with biological targets (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).
Chemical Reactions and Properties
Chemical reactivity studies explore how a compound participates in chemical reactions, forming new bonds, or breaking existing ones. The study by Farouk, Ibrahim, & El-Gohary (2021) on the chemical reactivity of a N-pyrimidinylacetamide derivative showcases the types of chemical transformations such compounds can undergo, highlighting their potential for further chemical modification (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for determining its suitability for various applications. Although specific data on N-(5-chloro-2-methoxyphenyl)-2-(2-pyrimidinylthio)acetamide were not available, research on similar compounds provides a foundation for understanding these properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, define how a compound behaves in different chemical environments. Studies on related compounds, like those by Hossan et al. (2012), offer insights into the reactivity and potential applications of acetamide derivatives in creating pharmacologically active molecules (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
科学的研究の応用
Metabolic Pathways and Toxicity
N-(5-chloro-2-methoxyphenyl)-2-(2-pyrimidinylthio)acetamide, as part of the chloroacetamide herbicides group, has been studied for its metabolism and potential toxicity. For instance, the metabolic pathway involving chloroacetamide herbicides like acetochlor and metolachlor has been analyzed in human and rat liver microsomes. Key intermediates in this pathway are related to DNA-reactive dialkylbenzoquinone imines, suggesting a complex metabolic activation pathway potentially leading to carcinogenic effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Herbicide Activity and Soil Interaction
Studies have also focused on the herbicidal activity of related chloroacetamide compounds. For example, the reception and activity of acetochlor and metolachlor in soil covered with wheat straw and the influence of irrigation were analyzed to understand the herbicides' effectiveness in agricultural settings (Banks & Robinson, 1986).
Biological Synthesis and Activities
There's research on the synthesis of various pyrimidinone and oxazinone derivatives with potential antimicrobial properties, using related compounds as starting materials. These synthesized compounds have shown promising antibacterial and antifungal activities, comparable to established drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Properties
Additionally, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for their cytotoxicity on various human cancer cell lines. These studies are crucial in the development of new anticancer therapies (Vinayak, Sudha, Lalita, & Kumar, 2014).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-11-4-3-9(14)7-10(11)17-12(18)8-20-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGUIXHIQRJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

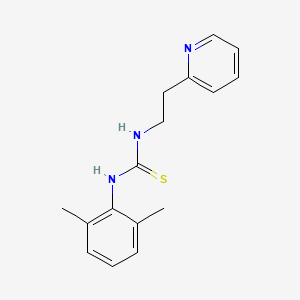

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

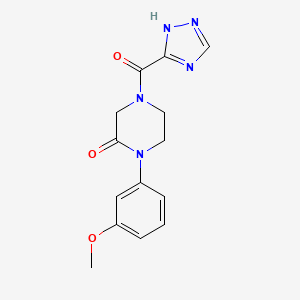
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)
